molecular formula C16H16FNO3S B6375334 5-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol CAS No. 1261948-77-9

5-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol

Cat. No.: B6375334
CAS No.: 1261948-77-9
M. Wt: 321.4 g/mol
InChI Key: OIJCJOHKTFWYMD-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol is a biphenyl derivative featuring a fluorine atom at the 5-position, a hydroxyl group at the 3-position, and a pyrrolidin-1-ylsulfonyl substituent at the 3'-position (Figure 1). Its molecular formula is C₁₆H₁₆FNO₃S, with a molecular weight of 321.36 g/mol .

Synthesis and Applications
Synthesis involves multi-step cross-coupling reactions, often employing Suzuki-Miyaura methodologies to assemble the biphenyl core, followed by sulfonylation and functional group modifications . Preliminary studies highlight anti-inflammatory and anticancer activities, likely mediated by enzyme inhibition (e.g., cyclooxygenase-2) or modulation of apoptotic pathways .

Properties

IUPAC Name

3-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3S/c17-14-8-13(9-15(19)11-14)12-4-3-5-16(10-12)22(20,21)18-6-1-2-7-18/h3-5,8-11,19H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJCJOHKTFWYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684589
Record name 5-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261948-77-9
Record name 5-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

  • Step 1: Synthesis of the Biphenyl Core

      Reactants: Aryl halide and boronic acid derivative

      Catalyst: Palladium(0) complex

      Base: Potassium carbonate

      Solvent: Tetrahydrofuran

      Conditions: Reflux temperature

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid

    Reduction: Lithium aluminum hydride in tetrahydrofuran

    Substitution: Nucleophiles such as amines or thiols in polar solvents

Major Products Formed

    Oxidation: 5-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-one

    Reduction: 5-Fluoro-3’-(pyrrolidin-1-ylsulfanyl)-[1,1’-biphenyl]-3-ol

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used

Scientific Research Applications

5-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential therapeutic effects. Its unique structural features allow for the exploration of various biological targets.

    Material Science: The compound’s biphenyl core and functional groups make it suitable for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 5-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins and lead to therapeutic effects.

Comparison with Similar Compounds

Biphenyl Derivatives with Varying Substituents

Table 1: Key Structural Analogs and Their Properties

Compound Name Structural Features Key Differences from Target Compound Biological/Physicochemical Implications
5-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid Methyl at 2', carboxylic acid at 3-position Lack of sulfonyl group; carboxylate enhances solubility Reduced receptor affinity; altered pharmacokinetics
3-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid Fluorine at 3, sulfonyl at 4', carboxylate at 2 Altered substitution pattern May target distinct enzymes (e.g., kinases)
5-Fluoro-3'-(morpholin-4-ylsulfonyl)-[1,1'-biphenyl]-3-ol Morpholine (vs. pyrrolidine) sulfonyl group Larger heterocycle with oxygen atom Improved solubility; potential CNS penetration
(5-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine Trifluoromethoxy at 3', methanamine at 3 Electron-withdrawing CF₃O vs. sulfonyl Enhanced metabolic stability; altered LogP
Natural biphenyls (Rhynchosia suaveolens) Prenyl/methoxy substituents No fluorine or sulfonyl groups Limited bioactivity; plant-derived antioxidant roles

Discussion

  • Electronic Effects : The target compound’s fluorine and sulfonyl groups create a polarized biphenyl core, enhancing binding to hydrophobic enzyme pockets. Analogs with trifluoromethoxy (e.g., ) or carboxylate groups (e.g., ) exhibit divergent electronic profiles, impacting target selectivity .
  • Solubility and Bioavailability : Carboxylic acid derivatives (e.g., ) show higher aqueous solubility (~2.5 mg/mL) compared to the target compound (~0.8 mg/mL), but lower membrane permeability .

Pyrrolidine-Based Sulfonamides

Table 2: Pyrrolidine Sulfonamide Derivatives

Compound Name Key Modifications Unique Properties
1-Tert-butylsulfonyl-5-(2,5-difluorophenyl)pyrrolidin-3-ol Difluorophenyl, tert-butyl sulfonyl High metabolic stability (t₁/₂ > 6 hrs)
5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol Trifluoromethylphenyl substituent Enhanced binding to GABA receptors (IC₅₀ = 12 nM)

Discussion

  • Metabolic Stability : The tert-butylsulfonyl group in reduces oxidative degradation compared to the target compound’s pyrrolidinylsulfonyl moiety .
  • Receptor Specificity : The trifluoromethyl group in increases lipophilicity, favoring CNS targets, whereas the target compound’s hydroxyl group may limit blood-brain barrier crossing .

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